![molecular formula C38H30N4Si B3036522 2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole CAS No. 350042-00-1](/img/structure/B3036522.png)
2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole
Overview
Description
The compound is a type of organosilicon material, which are often used in organic electronics and photonics . These materials can have various topologies and molecular structures, including linear, branched, and hyperbranched oligomers, polymers, and dendrimers .
Synthesis Analysis
A synthetic approach to similar compounds involves the preparation of 5-aryl-2,2’-bipyridine-6-carboxylic acid esters by the “1,2,4-triazine” methodology and the subsequent construction of the 1,3,4-oxadiazole ring via the modification of the ester group .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the role of silicon in these structures and its influence on their optical and electrical properties .Chemical Reactions Analysis
The formation of the 1,3,4-oxadiazole ring in similar compounds has been described via the reaction of compounds containing the 2H-tetrazol-5-yl fragment with carboxylic acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are strongly influenced by their chemical structure. For example, the type of the main charge carriers in organic semiconductors is determined by HOMO–LUMO energy levels and their relative positions to the corresponding energy levels of the electrodes – ionization potentials (IPs) .Scientific Research Applications
Electronic and Photovoltaic Properties
2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole (PyPySPyPy) has been extensively studied for its electronic properties. It is an attractive candidate for application as electron-transport material in organic light-emitting devices. Studies using Density Functional Theory and other methods have shown that PyPySPyPy possesses notable electron-transport mobility. This material also demonstrates significant photovoltaic properties when used in organic solar cells, highlighting its potential in renewable energy technologies (Risko et al., 2004).
Optical and Electroluminescent Properties
The compound's optical properties have been a subject of interest, particularly in the context of fluorescence and electroluminescence. Studies have shown that certain derivatives exhibit strong luminescence in the solid state, making them suitable for use in organic light-emitting diodes (OLEDs). Their potential as blue-emitting materials has been explored, with some derivatives showing intense blue emissions, which are crucial for high-quality display and lighting applications (Jiang et al., 2012), (Kang et al., 2005).
Interaction with Metal Ions
Another research focus has been the compound's interaction with various metal ions. These interactions have been studied using spectroscopy methods, revealing changes in fluorescence characteristics upon combining with metal cations like Mercury(II), Copper(II), and Nickel(II). Such interactions are important in developing sensors and other devices based on metal-ligand binding (Carroll & Braddock-Wilking, 2013).
Safety And Hazards
The simultaneous use of certain reagents and solvents, such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride, in the synthesis of similar compounds can complicate the subsequent medical application of the resulting product because of the risk that it may contain highly toxic impurities .
properties
IUPAC Name |
2-[1,1-dimethyl-3,4-diphenyl-5-(6-pyridin-2-ylpyridin-2-yl)silol-2-yl]-6-pyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N4Si/c1-43(2)37(33-23-13-21-31(41-33)29-19-9-11-25-39-29)35(27-15-5-3-6-16-27)36(28-17-7-4-8-18-28)38(43)34-24-14-22-32(42-34)30-20-10-12-26-40-30/h3-26H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISKVGQULXWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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